4-amino-N-cyclohexyl-3-methylbenzamide
Overview
Description
4-amino-N-cyclohexyl-3-methylbenzamide is a chemical compound with the CAS Number: 926227-91-0 . It has a molecular weight of 232.33 and its IUPAC name is this compound . The compound is typically in a solid state and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O/c1-10-9-11 (7-8-13 (10)15)14 (17)16-12-5-3-2-4-6-12/h7-9,12H,2-6,15H2,1H3, (H,16,17) . This indicates that the molecule contains 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 150° C . The compound has a molecular weight of 232.32 .Scientific Research Applications
Novel Synthetic Opioids Chemistry and Pharmacology
A detailed review explores the chemistry and pharmacology of novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides, developed in the 1970s and 1980s. This research highlights the importance of international early warning systems in tracking emerging psychoactive substances and the role of stereochemistry in determining compound potency (Sharma et al., 2018).
Insect Repellent Pharmacokinetics and Safety
A review provides an overview of the pharmacokinetics, formulation, and safety aspects of N,N-diethyl-3-methylbenzamide (DEET), an effective insect repellent. It discusses the factors influencing protection efficacy and highlights the general safety of DEET for topical use when applied as recommended, despite occasional reports of adverse effects (Qiu et al., 1998).
Advanced Oxidation Processes for Acetaminophen Degradation
Research on advanced oxidation processes (AOPs) for the degradation of acetaminophen in water emphasizes the importance of understanding the kinetics, mechanisms, and by-products of degradation. The study provides insights into the most reactive sites of acetaminophen molecules and the biotoxicity of degradation by-products (Qutob et al., 2022).
Safety and Hazards
The compound has been classified under GHS07 and carries a warning signal word . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
4-amino-N-cyclohexyl-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-9-11(7-8-13(10)15)14(17)16-12-5-3-2-4-6-12/h7-9,12H,2-6,15H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGJPNBLQXCNHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CCCCC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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